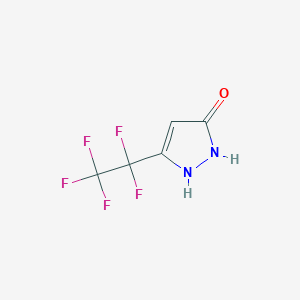

3-(pentafluoroethyl)-1H-pyrazol-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(pentafluoroethyl)-1H-pyrazol-5-ol is a fluorinated organic compound characterized by the presence of a pyrazole ring substituted with a pentafluoroethyl group. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pentafluoroethyl)-1H-pyrazol-5-ol typically involves the reaction of pentafluoroethyl-containing precursors with pyrazole derivatives. One common method includes the reaction of pentafluoroethyl iodide with a pyrazole derivative in the presence of a base such as methyllithium at low temperatures (around -50°C) to generate the desired product . This method ensures the stability of the pentafluoroethyl anion, which is otherwise prone to decomposition at higher temperatures.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This approach allows for the efficient production of the compound while minimizing the risk of decomposition and ensuring high purity .

Análisis De Reacciones Químicas

Hydrogenation Reactions

Hydrogenation of 3-(pentafluoroethyl)-1H-pyrazol-5-ol involves the reduction of the pyrazol-5-ol ring to form pyrazolidinones. This process typically requires a catalyst and an acid to facilitate tautomerization of the pyrazol-5-ol, followed by asymmetric hydrogenation.

Palladium-Catalyzed Asymmetric Hydrogenation

Palladium-catalyzed asymmetric hydrogenation is a key method for converting pyrazol-5-ols into pyrazolidinones with high enantioselectivity. This reaction involves the use of a palladium catalyst, such as Pd(OCOCF3)2, in combination with a chiral ligand like (S)-BINAP. The presence of a Brønsted acid, such as trifluoroacetic acid (TFA), is crucial for promoting tautomerization of the pyrazol-5-ol to its active form .

| Entry | Catalyst & Ligand | Additive | Yield (%) | Ee (%) |

|---|---|---|---|---|

| 1 | Pd(OCOCF3)2 + (S)-BINAP | TFA | 54 | 91 |

| 2 | Pd(OCOCF3)2 + (S)-BINAP | TFA | 52 | 90 |

Reaction Conditions and Optimization

Optimization of reaction conditions is essential for achieving high yields and enantioselectivities. The choice of solvent, temperature, and acid additive significantly influences the outcome of the hydrogenation reaction. For instance, using dichloromethane as the solvent generally provides better results than 2,2,2-trifluoroethanol .

Multicomponent Reactions

Multicomponent reactions offer an efficient route to synthesize complex molecules, including pyrazol-5-ols. These reactions can be catalyzed by eco-friendly catalysts like cerium(IV) sulfate under solvent-free conditions, providing high yields and minimizing environmental impact .

Biological and Chemical Significance

Pyrazol-5-ols and their derivatives exhibit a range of biological activities, including potential applications in pharmaceuticals and agrochemicals. The incorporation of fluorinated groups can enhance these activities by altering the compound's physical and chemical properties .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antioxidant Properties

Fluorinated compounds, including 3-(pentafluoroethyl)-1H-pyrazol-5-ol, have been recognized for their enhanced bioactivity and metabolic stability due to the presence of fluorine atoms. The incorporation of fluorine often leads to improved pharmacokinetic properties, making these compounds attractive candidates for drug development. Recent studies have shown that pyrazole derivatives exhibit notable antioxidant activities, which can be leveraged in developing therapeutics for diseases associated with oxidative stress .

Case Study: Edaravone Analogs

A series of 4-aminopyrazol-5-ols were synthesized as analogs of Edaravone, a clinically used antioxidant. The lead compound demonstrated significant antioxidant activity in various assays (ABTS, FRAP, ORAC), indicating the potential of pyrazole derivatives in treating conditions like stroke and neurodegenerative diseases . The introduction of pentafluoroethyl groups could further enhance these properties due to the unique electronic effects of fluorine.

Pharmaceutical Applications

2.1 Drug Development

Fluorinated pyrazoles are increasingly used in pharmaceutical formulations due to their ability to modulate biological activity. The presence of pentafluoroethyl groups can enhance lipophilicity and metabolic stability, which are critical for drug efficacy and safety . The trend towards incorporating fluorine into drug designs is evident, with approximately 25% of small-molecule drugs containing fluorine atoms, highlighting its importance in modern medicinal chemistry.

Data Table: Comparison of Fluorinated vs. Non-Fluorinated Compounds

| Compound Type | Bioactivity | Metabolic Stability | Lipophilicity |

|---|---|---|---|

| Non-Fluorinated | Moderate | Low | Low |

| Fluorinated (e.g., this compound) | High | High | High |

Environmental Chemistry

3.1 Fluorinated Compounds in the Environment

Fluorinated compounds like this compound are also studied for their environmental impact. While they offer advantages in pharmaceuticals, their persistence in the environment raises concerns about bioaccumulation and toxicity . Understanding the balance between beneficial applications and environmental risks is crucial for future research.

Mecanismo De Acción

The mechanism of action of 3-(pentafluoroethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluoroethyl group enhances the compound’s binding affinity and selectivity by increasing its hydrophobic interactions and resistance to metabolic degradation. This results in prolonged activity and efficacy in various applications .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(trifluoromethyl)-1H-pyrazol-5-ol

- 3-(difluoromethyl)-1H-pyrazol-5-ol

- 3-(fluoromethyl)-1H-pyrazol-5-ol

Uniqueness

3-(pentafluoroethyl)-1H-pyrazol-5-ol is unique due to the presence of the pentafluoroethyl group, which imparts superior thermal stability and resistance to oxidation compared to its analogs. This makes it particularly valuable in applications requiring high-performance materials .

Actividad Biológica

3-(Pentafluoroethyl)-1H-pyrazol-5-ol is a compound of significant interest within the realm of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound (CAS No. 173468-46-7) features a pyrazole ring substituted with a pentafluoroethyl group. This unique structure contributes to its chemical reactivity and biological properties. The presence of multiple fluorine atoms enhances lipophilicity and may influence interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : Similar to other pyrazole derivatives, this compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions .

- Antioxidant Activity : Pyrazole compounds are known for their potential antioxidant properties, which can mitigate oxidative stress in cells .

- Anticancer Effects : Preliminary studies suggest that pyrazole derivatives can exhibit selective cytotoxicity towards cancer cells while sparing normal cells .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

These findings indicate that modifications in the pyrazole structure can lead to varying degrees of effectiveness against cancer cells.

Antimicrobial Activity

The antimicrobial properties of pyrazole compounds have also been explored. Some derivatives exhibit activity against both Gram-positive and Gram-negative bacteria:

| Compound Type | Bacterial Strain Tested | Activity Level | Reference |

|---|---|---|---|

| Pyrazole derivatives | Staphylococcus aureus | Weak activity observed | |

| Other tested compounds | Escherichia coli | Variable activity levels noted |

While some compounds demonstrated limited antibacterial effects, the search for more potent derivatives continues.

Case Studies

- Cytotoxicity Studies : A study synthesized various pyrazole-containing oxime esters and evaluated their cytotoxicity against neuroblastoma cells. The most active compound exhibited significant inhibition comparable to established anticancer drugs like vincristine .

- Antiparasitic Activity : Research on new pyrazole-thiadiazole derivatives showed low toxicity in mammalian cells while demonstrating some trypanocidal activity against Trypanosoma cruzi, indicating potential for further development in antiparasitic therapies .

Propiedades

IUPAC Name |

5-(1,1,2,2,2-pentafluoroethyl)-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F5N2O/c6-4(7,5(8,9)10)2-1-3(13)12-11-2/h1H,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLSKOYLEDXHJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NNC1=O)C(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F5N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.